2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 690245-85-3
VCID: VC21508637
InChI: InChI=1S/C23H30N2O3S/c1-16-14-17(2)19(4)22(18(16)3)29(27,28)24-15-20-8-10-21(11-9-20)23(26)25-12-6-5-7-13-25/h8-11,14,24H,5-7,12-13,15H2,1-4H3
SMILES: CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCCC3)C)C
Molecular Formula: C23H30N2O3S
Molecular Weight: 414.6g/mol

2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide

CAS No.: 690245-85-3

Cat. No.: VC21508637

Molecular Formula: C23H30N2O3S

Molecular Weight: 414.6g/mol

* For research use only. Not for human or veterinary use.

2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide - 690245-85-3

Specification

CAS No. 690245-85-3
Molecular Formula C23H30N2O3S
Molecular Weight 414.6g/mol
IUPAC Name 2,3,5,6-tetramethyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Standard InChI InChI=1S/C23H30N2O3S/c1-16-14-17(2)19(4)22(18(16)3)29(27,28)24-15-20-8-10-21(11-9-20)23(26)25-12-6-5-7-13-25/h8-11,14,24H,5-7,12-13,15H2,1-4H3
Standard InChI Key UWVQKKSGKGWOGB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCCC3)C)C
Canonical SMILES CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCCC3)C)C

Introduction

Chemical Identity and Structure

Basic Identifiers

2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide is registered with CAS number 690245-85-3 and has been cataloged in several chemical databases . The compound has a clear chemical identity with multiple synonyms and identifiers that help researchers locate and reference it in scientific literature and databases.

Structural Components and Features

The compound consists of several key structural components that define its chemical identity and potential functionality. The core structure includes a tetramethylated benzene ring with methyl groups at positions 2, 3, 5, and 6, which is attached to a sulfonamide group. This sulfonamide group (SO₂NH) links to a benzyl group, which is further connected to a piperidine ring through a carbonyl linkage . This complex arrangement creates a molecule with multiple functional groups that could potentially interact with biological targets.

The presence of the sulfonamide group is particularly significant as it represents a functional moiety known for its importance in medicinal chemistry. The tetramethyl substitution pattern on the benzene ring likely influences the electronic properties and steric environment of the molecule, potentially affecting its reactivity and binding characteristics.

Physical and Chemical Properties

The physical and chemical properties of 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide are essential to understanding its behavior in various environments and applications. The following table summarizes the key properties of this compound:

PropertyValueSource
Molecular FormulaC23H30N2O3S
Molecular Weight414.6 g/mol
CAS Number690245-85-3
IUPAC Name2,3,5,6-tetramethyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide
InChIInChI=1S/C23H30N2O3S/c1-16-14-17(2)19(4)22(18(16)3)29(27,28)24-15-20-8-10-21(11-9-20)23(26)25-12-6-5-7-13-25/h8-11,14,24H,5-7,12-13,15H2,1-4H3
InChIKeyUWVQKKSGKGWOGB-UHFFFAOYSA-N

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide typically involves the strategic coupling of key precursors under controlled reaction conditions. The general synthetic pathway involves the reaction of a sulfonamide precursor with a piperidine derivative. This requires careful consideration of reaction conditions to ensure proper connectivity and structural integrity of the final compound.

The synthesis likely proceeds through multiple steps, beginning with the preparation of the tetramethylated benzenesulfonamide core and the functionalized benzyl component. These precursors would then be coupled using appropriate reagents and conditions to form the target molecule. The precise methods may vary depending on the desired scale, purity requirements, and available starting materials.

Reaction Conditions and Parameters

The specific reaction conditions for synthesizing this compound would typically involve careful control of temperature, solvent choice, and reaction time. Common solvents used in such syntheses include dichloromethane or tetrahydrofuran, which provide suitable environments for the coupling reactions. Catalysts may also be employed to facilitate certain reaction steps, particularly in the formation of amide bonds or in sulfonamide coupling reactions.

The formation of the carbonyl linkage between the benzyl component and the piperidine ring represents a critical step in the synthesis, likely involving activated carboxylic acid derivatives. Protection and deprotection strategies may be necessary to manage the reactivity of the various functional groups present in the molecule during synthesis.

Purification and Characterization

Following synthesis, the compound would typically undergo purification procedures to ensure high purity for research applications. These may include chromatographic techniques such as column chromatography, recrystallization, or other separation methods appropriate for organic compounds. Characterization would involve spectroscopic techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the final product.

Research Applications and Significance

Related Compounds and Comparative Analysis

A structurally related compound, 2,3,5,6-tetramethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide (CAS: 690245-88-6), shares many structural similarities with our target compound but features a 4-methylpiperazine ring instead of a piperidine ring . This related compound has a molecular formula of C23H31N3O3S and a slightly higher molecular weight of 429.6 g/mol.

The comparison between these related structures highlights the modular nature of these chemical scaffolds and suggests potential structure-activity relationship studies. The substitution of a piperidine ring with a methylpiperazine introduces an additional nitrogen atom and methyl group, which could significantly alter the compound's physicochemical properties and potential biological interactions.

Chemical Class Context and Significance

Sulfonamides as a Chemical Class

2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide belongs to the broader class of sulfonamide compounds, which have significant historical and contemporary importance in medicinal chemistry and pharmaceutical research. Sulfonamides were among the first synthetic antibacterial agents developed and have since found applications in various therapeutic areas.

The sulfonamide functional group (SO₂NH) is characterized by its ability to participate in hydrogen bonding interactions and its moderately acidic nature. These properties contribute to the ability of sulfonamide-containing compounds to interact with biological targets, particularly proteins and enzymes with specific binding pockets.

Comparative Properties with Related Compounds

The following table presents a comparison between 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide and its structural analog containing a methylpiperazine ring:

Property2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide2,3,5,6-tetramethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide
CAS Number690245-85-3690245-88-6
Molecular FormulaC23H30N2O3SC23H31N3O3S
Molecular Weight414.6 g/mol429.6 g/mol
Core StructureTetramethylbenzenesulfonamideTetramethylbenzenesulfonamide
Heterocyclic ComponentPiperidine4-Methylpiperazine
Nitrogen Atoms23

Analytical Considerations and Identification

Spectroscopic Identification Methods

The identification and characterization of 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide would typically involve multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for confirming the structure, with characteristic signals expected for the tetramethyl groups, aromatic protons, methylene bridges, and piperidine ring protons.

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the structural components. The molecular ion peak would be expected at m/z 414, corresponding to the molecular weight, with fragment ions reflecting the cleavage of key bonds within the molecule. Infrared spectroscopy would reveal characteristic absorption bands for the sulfonamide (SO₂NH) and carbonyl (C=O) functional groups, providing further structural confirmation.

Chromatographic Analysis

Chromatographic methods would be essential for assessing the purity of 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide and for its separation from related compounds or impurities. High-performance liquid chromatography (HPLC) with UV detection would be a standard approach, potentially using reverse-phase conditions given the compound's likely moderate lipophilicity.

Thin-layer chromatography (TLC) might serve as a rapid screening method during synthesis and purification, with appropriate solvent systems selected based on the compound's polarity. Gas chromatography coupled with mass spectrometry (GC-MS) could also be employed if the compound possesses sufficient volatility or following derivatization to enhance volatility.

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